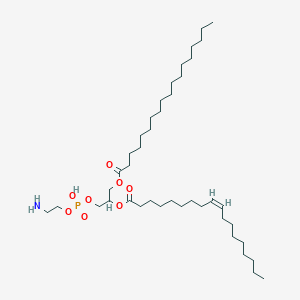
Sope-1,2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sope-1,2 is a synthetic phospholipid that is not naturally occurring in the human body. It is part of the human exposome, meaning it is only found in individuals exposed to this compound or its derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of stearoyl-oleoyl-phosphatidyl ethanolamine typically involves the reaction of stearic acid and oleic acid with ethanolamine. The process can be carried out in the presence of solvents such as methanol or acetone and acidic catalysts like sulfuric acid or hydrochloric acid to accelerate the reaction . The reaction conditions are optimized to ensure high yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of stearoyl-oleoyl-phosphatidyl ethanolamine involves scalable synthesis techniques. One such method includes the use of native oils as acyl donors in the presence of sodium methoxide as a catalyst. The reaction is conducted in a mixed solvent system, and the product is purified through a two-step crystallization process .
Análisis De Reacciones Químicas
Types of Reactions: Sope-1,2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroperoxides, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Sope-1,2 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying lipid behavior and interactions.
Biology: It is used in membrane biology research to understand the role of phospholipids in cell membranes.
Industry: It is used in the formulation of various industrial products, including surfactants and emulsifiers.
Mecanismo De Acción
The mechanism of action of stearoyl-oleoyl-phosphatidyl ethanolamine involves its interaction with cell membranes. It integrates into the lipid bilayer, affecting membrane fluidity and permeability. This compound can also interact with specific molecular targets, such as membrane proteins, influencing various cellular pathways .
Comparación Con Compuestos Similares
- Palmitoyl-oleoyl-phosphatidyl ethanolamine
- Stearoyl-linoleoyl-phosphatidyl ethanolamine
- Oleoyl-oleoyl-phosphatidyl ethanolamine
Comparison: Sope-1,2 is unique due to its specific fatty acid composition, which influences its physical and chemical properties. Compared to similar compounds, it may exhibit different behaviors in terms of membrane integration, fluidity, and interaction with molecular targets .
Propiedades
Número CAS |
14942-08-6 |
|---|---|
Fórmula molecular |
C41H80NO8P |
Peso molecular |
746 g/mol |
Nombre IUPAC |
[3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate |
InChI |
InChI=1S/C41H80NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h18,20,39H,3-17,19,21-38,42H2,1-2H3,(H,45,46)/b20-18- |
Clave InChI |
JQKOHRZNEOQNJE-ZZEZOPTASA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCCCCCC |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCC=CCCCCCCCC |
Sinónimos |
(R)-isomer of 1-stearoyl-2-oleoylphosphatidylethanolamine 1-stearoyl-2-oleoylphosphatidylethanolamine SOPE-1,2 stearoyl-oleoyl-phosphatidyl ethanolamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















